7-Methyl-7H-purin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
188799-53-3 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.157 |
IUPAC Name |
7-methylpurin-2-amine |
InChI |
InChI=1S/C6H7N5/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3,(H2,7,8,10) |
InChI Key |
HRNKCRSZKXKLRH-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=NC(=NC=C21)N |
Synonyms |
7H-Purin-2-amine, 7-methyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 7h Purin 2 Amine and Its Analogues
Strategies for Purine (B94841) Core Construction and Diversification
The synthesis of the purine ring system is a foundational aspect of producing 7-Methyl-7H-purin-2-amine. Chemists employ several strategies, from building the heterocyclic core from simpler acyclic or heterocyclic precursors to modifying existing purine scaffolds.
Multi-Step Synthetic Sequences from Precursors
The construction of the purine core often involves multi-step sequences starting from pyrimidine (B1678525) or imidazole (B134444) derivatives. A classic and versatile method is the Traube purine synthesis, which remains a cornerstone for preparing purines from non-purine precursors. wur.nl This approach typically begins with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon synthon like formic acid, formamide, or urea (B33335) to form the imidazole portion of the purine ring. wur.nlthieme-connect.de
For instance, the synthesis of various 7-methylpurines can be achieved by starting with the appropriate N-methylated imidazole precursor. thieme-connect.de The cyclization of 4-amino-1-methyl-1H-imidazole-5-carboxamide with reagents like formamide, urea, or thiourea (B124793) can yield 7-methylhypoxanthine, 7-methylxanthine, and 7-methyl-2-thioxanthine, respectively. thieme-connect.de These compounds can then serve as intermediates for further functionalization to obtain analogues of this compound.
Another common strategy involves starting with a substituted pyrimidine. Polat et al. demonstrated the synthesis of 6,8,9-trisubstituted purine derivatives starting from 4,6-dichloro-5-nitropyrimidine. rsc.org The process involves reduction of the nitro group, nucleophilic substitution of a chloro group, and subsequent cyclization with an aldehyde to form the purine ring system. rsc.org
Table 1: Examples of Precursors and Reagents for Purine Synthesis
| Starting Precursor | Reagent for C1 Synthon | Resulting Purine Type |
|---|---|---|
| 4,5-Diaminopyrimidine | Formamide | Hypoxanthine derivative |
| 4-Amino-1-methyl-1H-imidazole-5-carboxamide | Urea | 7-Methylxanthine |
| 4-Amino-1-methyl-1H-imidazole-5-carboxamide | Thiourea | 7-Methyl-2-thioxanthine |
Nucleophilic Aromatic Substitution Reactions in Purine Synthesis
Nucleophilic aromatic substitution (SNAr) is a critical tool for the diversification of the purine core, especially for introducing the 2-amino group found in this compound. rsc.org Halogenated purines, such as 2-chloropurines or 2,6-dichloropurines, are common and highly reactive intermediates for these substitutions. rsc.orgnih.gov
The chlorine atoms at the C2, C6, and C8 positions of the purine ring are susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. For example, the synthesis of 2-amino-purine derivatives can be achieved by reacting a 2-chloropurine with ammonia (B1221849) or a primary amine. The reactivity of these positions allows for sequential and selective functionalization. Research has shown that the substitution of the chloro group at C6 by amines can be acid-catalyzed, while substitutions at C2 and C8 can be catalyzed by transition metals. nih.govresearchgate.net This differential reactivity enables a controlled, stepwise introduction of various substituents. researchgate.net
Reductive Amination Approaches for Functionalization
Reductive amination provides a powerful method for functionalizing purine derivatives, particularly for introducing or modifying alkylamino side chains. This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine. rsc.orgresearchgate.net
In the context of purine synthesis, this approach has been successfully applied to functionalize the N2-amino group of guanine (B1146940) and its derivatives. nih.govchemrxiv.org By reacting a purine bearing an amino group with an aldehyde, followed by reduction, a secondary amine can be formed. A key advantage of modern reductive amination protocols is their high selectivity and the use of mild reducing agents, which avoids the need for protecting groups on other sensitive parts of the molecule. rsc.orgnih.gov For example, H-cube technology allows for the in situ formation and reduction of the imine, simplifying the process by avoiding the handling of strong reductants and leading to easier product purification. rsc.org This method has been used for the direct reductive amination of functionalized aldehydes with aniline (B41778) derivatives of adenine (B156593). rsc.orgresearchgate.net
Regioselective N-Methylation Techniques at the 7-Position
Achieving regioselective methylation at the N-7 position of the purine ring is a significant challenge due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9). The development of specific techniques to control the site of alkylation is crucial for the synthesis of this compound.
Alkylation Reactions Employing Specific Methylating Agents (e.g., trimethyloxonium (B1219515) tetrafluoroborate)
The choice of the methylating agent is critical for controlling the regioselectivity of the reaction. While common agents like methyl iodide and dimethyl sulfate (B86663) are often used, they can lead to a mixture of N-7 and N-9 methylated isomers. vulcanchem.commdpi.com
Trimethyloxonium tetrafluoroborate (B81430) ([Me₃O]BF₄) has emerged as a highly effective reagent for the selective N-methylation of purine systems, including xanthine (B1682287) derivatives and 2-aminopurines. mdpi.comresearchgate.netrsc.org This powerful methylating agent is often used in stoichiometric amounts and under mild, anhydrous conditions. mdpi.comresearchgate.net For example, the N-7 methylation of a 9-(4-methoxybenzyl)-protected 2-amino-6-substituted purine was successfully achieved using trimethyloxonium tetrafluoroborate in trifluoroethanol, followed by deprotection to yield the desired this compound analogue. rsc.org
Table 2: Comparison of Methylating Agents for Purine Alkylation
| Methylating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Methyl Iodide (MeI) | Refluxing DMF, often requires large excess | Readily available | Often poor regioselectivity (N7/N9 mixtures) |
| Dimethyl Sulfate | Basic conditions | Effective | Toxic, can lead to mixtures |
Solvation and Catalyst Effects on N-7 Selectivity
The solvent and catalyst system plays a pivotal role in directing the methylation to the sterically more hindered N-7 position over the more accessible N-9 position. nih.govacs.org The choice of solvent can significantly influence the reaction rate and selectivity. nih.gov For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for alkylation reactions.
The use of Lewis acid catalysts, such as tin(IV) chloride (SnCl₄), can promote N-7 alkylation under kinetically controlled conditions. nih.govacs.org The catalyst is thought to coordinate with the purine ring, influencing the nucleophilicity of the different nitrogen atoms. Studies have shown that the type and amount of Lewis acid catalyst (e.g., SnCl₄, TiCl₄, TMSOTf) have a considerable effect on the conversion and regioselectivity of the reaction. nih.govacs.org
Furthermore, specific bases can be employed to enhance N-7 selectivity. A recently developed procedure for the radiosynthesis of 6-bromo-7-[¹¹C]methylpurine utilized 2,2,6,6-tetramethylpiperidine (B32323) magnesium chloride (TMP·MgCl) as a base to achieve highly regioselective N-7 methylation with [¹¹C]methyl triflate. nih.govresearchgate.net This highlights how a carefully chosen combination of solvent, catalyst, and base can overcome the inherent reactivity patterns of the purine ring to achieve the desired 7-methylated product.
Synthesis of Functionalized this compound Derivatives
Derivatization at the C-6 Position (e.g., ethynyl (B1212043) and alkyl ether substituents)
The introduction of carbon-based and alkoxy substituents at the C-6 position significantly alters the electronic and steric properties of the purine core.
Alkyl Ether Substituents:
The synthesis of 6-alkoxy derivatives of this compound is generally accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This involves treating a 6-halopurine precursor, such as 2-amino-6-chloro-7-methyl-7H-purine, with an appropriate alcohol in the presence of a base. researchgate.netuwindsor.ca The base, typically sodium hydride (NaH) or sodium metal, deprotonates the alcohol to form a more nucleophilic alkoxide ion, which then displaces the chloride at the C-6 position. researchgate.net Solvents for this reaction are often polar aprotics like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net Research into the synthesis of related 6-alkoxy-2-aminopurine derivatives has optimized conditions to favor the mono-substituted product with minimal excess of the alkoxide. researchgate.net
Table 1: Synthesis of 6-Alkoxy-2-aminopurine Derivatives
| Precursor | Reagent | Base | Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| 2-Amino-6-chloropurine (B14584) | Cyclohexylmethanol | NaH | THF | 2-Amino-6-(cyclohexylmethoxy)purine | 75% | uwindsor.ca |
| 2-Fluoro-6-chloropurine | Various alcohols | NaH | THF | 2-Fluoro-6-alkoxypurines | - | researchgate.net |
Ethynyl Substituents:
The introduction of an ethynyl group at the C-6 position is most commonly achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a 6-halopurine with a terminal alkyne. A key intermediate, 7-Methyl-N-phenyl-6-((triisopropylsilyl)ethynyl)-7H-purin-2-amine, has been synthesized from 6-chloro-2-fluoro-7-methyl-7H-purine. ncl.ac.uk The synthesis involves first a nucleophilic substitution of the fluorine at C-2 with aniline, followed by the Sonogashira coupling at C-6 with (triisopropylsilyl)acetylene. The triisopropylsilyl (TIPS) group serves as a protecting group for the terminal alkyne and is subsequently removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the free ethynyl derivative, such as 6-Ethynyl-7-methyl-N-phenyl-7H-purin-2-amine. ncl.ac.uk Studies on related isomers have highlighted differences in reactivity based on the position of the N-methyl group, with the N7-methyl isomer showing greater reactivity, potentially due to steric strain. researchgate.net
Introduction of Amine and Heterocyclic Substituents
Amine Substituents:
Similar to the synthesis of alkoxy derivatives, the introduction of amine substituents at the C-6 position relies on the nucleophilic aromatic substitution of a 6-chloro precursor. A wide variety of primary and secondary amines can be used as nucleophiles. These reactions are typically conducted by heating the 6-chloropurine (B14466) with the desired amine, often in a polar solvent like ethanol (B145695) or butanol, and sometimes in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the liberated HCl. cuni.cz This method has been used to synthesize purine conjugates by reacting 6-chloropurine with omega-amino acids. nih.gov
Table 2: Synthesis of C-6 Amino-Substituted Purine Derivatives
| Precursor | Reagent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| 7-Substituted 2,6-dichloro-7H-purine | Various amines | 45 °C | 2-Chloro-6-amino-7-substituted-7H-purine | 45–98% | cuni.cz |
| 6-Chloropurine | Propylamine | Heat, TEA, Ethanol | 2-Propyl-7H-purin-6-amine | - | |
| 6-Chloropurine | Omega-amino acids | Na₂CO₃, H₂O, Reflux | N-(Purin-6-yl)amino carboxylic acids | Moderate | nih.gov |
Heterocyclic Substituents:
The introduction of heterocyclic substituents at the C-6 position follows the same principles of nucleophilic aromatic substitution. Nitrogen-containing heterocycles, such as morpholine (B109124) or piperidine, can act as nucleophiles, displacing the chloride from 2-amino-6-chloro-7-methyl-7H-purine or its analogues. cuni.czresearchgate.net For instance, the reaction of 7-substituted 2,6-dichloro-7H-purines with morpholine proceeds under mild conditions. cuni.cz Another strategy involves using amines that already contain a heterocyclic ring, such as (pyridine-4-ylmethyl)amine, to attach the heterocycle to the C-6 position via an amino linker. cuni.cz These methods provide a versatile route to a broad range of derivatives where the purine core is decorated with various heterocyclic moieties.
Structural Elucidation and Advanced Spectroscopic Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules like 7-Methyl-7H-purin-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. For the same 6-chloro derivative, the methyl carbon (NCH₃) resonates at 34.6 ppm. The spectrum also shows characteristic signals for the carbon atoms of the purine (B94841) core at 107.6, 114.2, 130.0, 138.8, 149.6, 153.3, and 154.8 ppm. bldpharm.com
Furthermore, ¹⁹F NMR can be employed when a fluorine-containing group, such as a trifluoroacetate (B77799) salt, is present. For the TFA salt of 6-chloro-7-methyl-7H-purin-2-amine, a ¹⁹F NMR signal appears at -75.2 ppm, confirming the presence of the trifluoroacetate counter-ion. bldpharm.com The analysis of more complex derivatives, such as 6-Chloro-7-((2-phenyloxazol-5-yl)methyl)-7H-purin-2-amine, provides further insight into how substitution affects the chemical shifts of the purine skeleton. rsc.org
Table 1: NMR Spectroscopic Data for 6-chloro-7-methyl-7H-purin-2-amine (TFA Salt)
| Nucleus | Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 4.00 | Singlet | NCH₃ | bldpharm.com |
| ¹H | 8.90 | Singlet | H-8 | bldpharm.com |
| ¹³C | 34.6 | - | NCH₃ | bldpharm.com |
| ¹³C | 107.6, 114.2, 130.0, 138.8, 149.6, 153.3, 154.8 | - | Purine Core | bldpharm.com |
| ¹⁹F | -75.2 | - | CF₃ (TFA) | bldpharm.com |
Solvent: DMSO-d₆
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Purity Assessment
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a molecule's elemental formula.
The molecular formula of this compound is C₆H₇N₅, corresponding to a monoisotopic mass of 149.0701 g/mol . bldpharm.comnist.gov While specific mass spectra for the parent compound are not detailed in the provided sources, HRMS data for its derivatives confirm their expected compositions. For example, the HRMS (Electrospray Ionization, ES+) analysis of the TFA salt of 6-chloro-7-methyl-7H-purin-2-amine shows a protonated molecular ion ([M+H]⁺) at an m/z of 184.0384. This experimentally determined value is in excellent agreement with the calculated m/z of 184.0384 for the formula C₆H₇ClN₅, thus confirming its elemental composition. bldpharm.com Similarly, HRMS has been used to verify the structures of other complex derivatives. rsc.org
Table 2: HRMS Data for a Derivative of this compound
| Compound | Formula | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|
Chromatographic Techniques for Separation, Isolation, and Purity Profiling (e.g., HPLC, UPLC, LC-MS)
Chromatographic methods are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to determine the purity of a sample by separating it from any impurities.
In the synthesis of this compound derivatives, column chromatography, specifically Medium Pressure Liquid Chromatography (MPLC), is often used for purification. bldpharm.com The purity of the final products and the progress of reactions can be monitored by techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com
For instance, the analysis of related compounds has been performed using a Waters Acquity UPLC system coupled to a mass spectrometer (SQD). bldpharm.com A typical method involves a C18 reversed-phase column and a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile, running at a flow rate of 0.6 mL/min. bldpharm.com This LC-MS setup allows for both the separation of the compound and its immediate identification based on its mass-to-charge ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The wavelength of maximum absorption (λmax) is characteristic of the compound's chromophore system. For purine derivatives, the absorption is due to π → π* transitions within the aromatic heterocyclic system.
The UV-Vis spectrum of the TFA salt of 6-chloro-7-methyl-7H-purin-2-amine, when dissolved in ethanol (B145695), exhibits a maximum absorption (λmax) at 302 nm. bldpharm.com This value is influenced by the specific substituents on the purine ring. For comparison, a different derivative, 6-ethoxy-7-methyl-7H-purin-2-amine, shows a λmax at 275 nm in the same solvent. bldpharm.com These data illustrate how modifications to the purine structure affect the electronic environment and, consequently, the absorption spectrum.
Table 3: UV-Vis Absorption Data for this compound Derivatives
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| TFA salt of 6-chloro-7-methyl-7H-purin-2-amine | 302 | Ethanol | bldpharm.com |
X-Ray Crystallography for Solid-State Structural Analysis and Isomer Comparison
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, allowing for precise measurement of bond lengths, bond angles, and conformational details. This technique is particularly valuable for distinguishing between isomers, such as the N7- and N9-methylated purines.
The structural differences between N7- and N9-methyl isomers have been investigated using X-ray crystallography on substituted purine derivatives. ambeed.comguidechem.com A study on ethynylpurine compounds revealed that the position of the methyl group (at N7 versus N9) significantly impacts the molecule's geometry. guidechem.com In the crystal structure of the N7-methyl isomer, the ethynyl (B1212043) group was observed to be displaced away from the methyl group. This displacement results in a distortion of the sp² bond angle at the purine core to 124°, a significant deviation from the expected 120° angle seen in the N9-methyl isomer. guidechem.com This "buttressing effect" in the N7-methyl isomer, where the methyl group sterically influences an adjacent substituent, is a key structural feature that can be unambiguously confirmed by X-ray diffraction. ambeed.comguidechem.com This method has also been instrumental in determining the binding modes of purine-based inhibitors to protein targets.
Reactivity Profiles and Structure Reactivity Relationships of N 7 Methylated Purin 2 Amines
Reaction Mechanisms and Pathways Involving the Purine (B94841) Moiety
N-7 alkylation of purines, such as in 7-Methyl-7H-purin-2-amine, renders the imidazole (B134444) ring electron-deficient and susceptible to ring-opening reactions. nih.gov Under alkaline conditions, 7-methylguanosine (B147621), a related N-7 methylated purine, undergoes imidazole ring scission. umich.edu This process is initiated by the formation of a transient carbinolamine intermediate, which then leads to the formation of formylated and deformylated ring-opened pyrimidine (B1678525) derivatives. umich.edu The N-7 alkylation labilizes the glycosidic bond in nucleosides, promoting spontaneous depurination. umich.edu
In the context of DNA, N-7 guanine (B1146940) adducts are prone to several reactions, including depurination and imidazole ring opening to form formamidopyrimidine (FAPy) derivatives. nih.gov The formation of a positive charge on the guanine ring system due to N-7 methylation significantly accelerates the rate of depurination compared to unmodified guanine. nih.gov Theoretical studies on 2'-deoxyguanosine (B1662781) have shown that N-7 protonation, which mimics the electronic effect of N-7 methylation, drastically lowers the energy barrier for the hydrolysis of the N-glycosidic bond, proceeding through a two-step mechanism involving an oxacarbenium ion intermediate. researchgate.net
Alkylation of purines can lead to a mixture of N-7 and N-9 isomers, with the N-9 isomer often being the thermodynamically more stable product. acs.org However, kinetically controlled conditions can favor the formation of the N-7 isomer. acs.org
Influence of N-7 Methylation on Intramolecular and Intermolecular Reactivity
Methylation at the N-7 position of the purine ring has a profound impact on its reactivity. This substitution inherently weakens the N-glycosidic bond in nucleosides, making them more susceptible to hydrolysis. researchgate.net This increased reactivity is attributed to the creation of a positive charge on the imidazole ring, which facilitates nucleophilic attack. umich.edu For instance, 7-methylguanosine is considered to be in a "perpetually activated" state for glycosidic bond cleavage. researchgate.net
N-7 methylation also alters the geometric preferences of the nucleoside, affecting the orientation of the nucleobase and the puckering of the sugar ring. researchgate.net While the steric effects of N-7 methylation within the major groove of DNA are considered minimal, it can encourage tautomerization, which may have implications for DNA replication fidelity. pnas.org The presence of the methyl group at N-7 can also influence the binding interactions with enzymes and other biological molecules. vulcanchem.com For example, in the context of DNA-protein cross-linking, N-7 methylated 2'-deoxyguanosine has been shown to react directly with histone proteins. pnas.org
The introduction of a methyl group at N-7 contributes to the compound's lipophilicity, which can affect its membrane permeability and metabolic stability. vulcanchem.com Furthermore, N-7 methylation has been correlated with improved metabolic stability and oral bioavailability in some preclinical cancer models. vulcanchem.com
Comparative Reactivity Studies of Positional Isomers (e.g., N(7)-methyl vs. N(9)-methyl purine analogues)
Comparative studies between N-7 and N-9 methylated purine isomers reveal significant differences in their reactivity and biological activity. Generally, N-9 alkylated purines are thermodynamically more stable than their N-7 counterparts. acs.org However, kinetic studies have shown that N-7 methyl isomers can be significantly more reactive in certain contexts.
In one study comparing the reactivity of 2-(3-((6-ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide and its N-9 methyl isomer, the N-7 isomer was found to be 5-fold more reactive. nih.gov This increased reactivity was attributed to a "buttressing effect" in the N-7 methyl compound. nih.gov In another comparative study, N-7 methyl isomers of certain purine derivatives were found to be up to 5-fold more reactive than the corresponding N-9 methyl isomers. vulcanchem.com
The position of methylation also influences the physicochemical properties and biological activities. For instance, in cytostatic activity studies, the N-9 regioisomer of a 2-amino-6-chloropurine (B14584) derivative showed better inhibitory effects on several cancer cell lines compared to the N-7 isomer. semanticscholar.org Conversely, for a 2-aminopurin-6-thione derivative, the N-7 isomer exhibited higher cytostatic activity against certain cell lines than its N-9 counterpart. semanticscholar.org
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can distinguish between N-7 and N-9 isomers. For example, the chemical shift of the C-5 carbon in 6-bromo-7-methyl-7H-purine is observed at approximately 132.7 ppm, whereas in the N-9 methyl isomer, it is around 123 ppm.
Steric and Electronic Effects Governing Reactivity (e.g., buttressing effect, bond angle distortions)
The reactivity of N-7 methylated purines is governed by a combination of steric and electronic effects. The introduction of a methyl group at the N-7 position creates a positive charge on the imidazole ring, making it more susceptible to nucleophilic attack. umich.edu This electronic effect is a key driver of the increased reactivity observed in reactions like imidazole ring opening and glycosidic bond hydrolysis. umich.eduresearchgate.net
Steric effects also play a crucial role. While the steric hindrance from N-7 methylation in the major groove of DNA is generally considered minimal, it can still influence molecular interactions. pnas.org A notable example is the "buttressing effect" observed in a study of ethynylpurine isomers. nih.gov In the N-7 methyl isomer, the methyl group forces the adjacent ethynyl (B1212043) group to be displaced, leading to a bond angle distortion of 124°, compared to the expected 120° in the N-9 isomer. nih.gov This steric strain contributes to the enhanced reactivity of the N-7 isomer. nih.gov
The interplay of steric and electronic effects is also evident in the regioselectivity of purine alkylation. The use of bulky bases can sterically hinder attack at the N-9 position, favoring the formation of the N-7 isomer. Computational studies using Density Functional Theory (DFT) have shown that certain reagents can deprotonate the N-7 position, leading to a stabilized intermediate that directs methylation to this site.
Kinetic Studies of Reaction Rates
Kinetic studies provide quantitative insights into the reactivity of N-7 methylated purines. The rate of depurination of N-7-methylguanine at pH 7 and 37°C is approximately 10^6 times faster than that of guanine. nih.gov The half-life for this depurination process under physiological conditions can range from 69 to 192 hours. pnas.org
In the alkaline-induced opening of the imidazole ring of 7-methylguanosine, kinetic analysis using HPLC shows an initial rapid formation of a transient intermediate with a half-life of about 2 minutes in 0.2 N NaOH. umich.edu This is followed by the slower conversion of this intermediate into more stable pyrimidine derivatives. umich.edu
Kinetic studies comparing isomeric compounds have demonstrated the enhanced reactivity of N-7 methylated purines. For instance, the N-7 methyl isomer of an ethynylpurine was found to be 5-fold more reactive than its N-9 counterpart. nih.gov In another comparison, N-7 methyl isomers of purine derivatives were up to 5-fold more reactive than their N-9 methyl analogs. vulcanchem.com
Kinetic inhibition studies on enzymes also highlight the role of the N-7 position. A comparison of the inhibition constant (Ki) of theobromine (B1682246) (Ki = 311 μM) with inosine (B1671953) (Ki = 143 μM) for the enzyme adenosine (B11128) deaminase suggests the importance of the N-7 position in binding to the enzyme's active site. brieflands.com
Table of Reaction Rate Data
| Reaction | Compound | Conditions | Rate/Half-life |
|---|---|---|---|
| Depurination | N-7-Methylguanine | pH 7, 37°C | 10^6 times faster than guanine |
| Depurination | N-7-Methyl-2'-deoxyguanosine | pH 7-7.4, 37°C | t½ = 69-192 hours pnas.org |
| Imidazole Ring Opening | 7-Methylguanosine | 0.2 N NaOH | t½ of intermediate = 2 minutes umich.edu |
| Thiol Addition | 2-(3-((6-ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide | N-acetylcysteine methyl ester | 5-fold more reactive than N-9 isomer nih.gov |
Biochemical and Biological Research Implications of 7 Methyl 7h Purin 2 Amine Analogues
Interaction with Biological Macromolecules and Cellular Components
Analogues of 7-Methyl-7H-purin-2-amine, which feature the core 2-aminopurine (B61359) scaffold, are recognized for their interactions with essential cellular machinery, particularly enzymes that bind purine-based substrates and cofactors like ATP. Methylation at the N7 position can alter the electronic properties and steric profile of the purine (B94841) ring, influencing binding affinities and subsequent biological effects.
Modulatory Effects on Enzyme Activities and Kinase Inhibition (e.g., Nek2, JAK1)
The 2-aminopurine scaffold is a well-established framework in the design of protein kinase inhibitors. These enzymes, which catalyze the phosphorylation of specific substrates, are critical regulators of cell signaling, and their dysregulation is linked to numerous diseases, including cancer. Analogues of this compound have been investigated as inhibitors of several important kinases.
Research has focused on modifying the purine core to achieve both potency and selectivity. For instance, a study on NIMA-related kinase 2 (Nek2), a protein that regulates centrosome separation during mitosis and is overexpressed in many cancers, identified 6-alkoxypurines with 2-arylamino groups as potent ATP-competitive inhibitors. nih.gov Through structure-guided design, modifications to this 2-aminopurine scaffold led to derivatives with improved selectivity for Nek2 over other kinases like Cyclin-dependent kinase 2 (CDK2). nih.gov One such analogue, featuring a meta-substituted 2-arylamino group, demonstrated a significant shift in selectivity, with an IC50 of 0.89 µM for Nek2 compared to 5.6 µM for CDK2. nih.gov
Furthermore, the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) represents another critical target. The JAK-STAT signaling pathway is central to immune response, and its aberrant activity is implicated in autoimmune disorders and cancers. acs.orgnih.gov The 2-aminopurine scaffold has been utilized in the development of JAK inhibitors. acs.orgbohrium.com While specific data for this compound is limited, related purine derivatives have shown inhibitory activity against JAKs, highlighting the potential for this compound class in modulating immune and inflammatory responses. frontiersin.org For example, various aminopyrazole and imidazopyrrolopyridine derivatives have been developed as selective JAK1 inhibitors. frontiersin.orggoogle.com
The table below summarizes the inhibitory activities of selected 2-aminopurine analogues against various protein kinases.
| Compound/Analogue Class | Target Kinase | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Arylamino-6-alkoxypurine | Nek2 | 0.89 µM | nih.gov |
| 2-Aminopurine derivative (11l) | CDK2 | 19 nM | frontiersin.org |
| Aminopyridine derivative (CRUK ICR (R)-21) | Nek2 | 22 nM | biorxiv.org |
| 4-Methylbenzamide-purine derivative (Compound 7) | PDGFRα | 45% inhibition at 1 µM | mdpi.com |
| 2-Aminopurine | ATM/ATR | Inhibits activity | nih.gov |
Role in Purine Metabolism and Associated Enzyme Systems
As an analogue of the natural purines adenine (B156593) and guanine (B1146940), 2-aminopurine and its derivatives can be recognized by enzymes involved in purine metabolism. These pathways are essential for the synthesis, interconversion, and degradation of purine nucleotides. The introduction of a methyl group at the N7 position, as in this compound, creates a structure analogous to N7-methylguanine (7-meG), a common product of DNA alkylation.
Enzymes of the purine salvage pathway recycle purine bases from nucleotide degradation. While specific studies on this compound metabolism are not prominent, the fate of similar N-methylated purines is well-documented. For example, N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine-DNA glycosylase (AAG), is a key enzyme in the base excision repair pathway that recognizes and removes methylated purine bases from DNA. acs.org It is plausible that if this compound were formed endogenously or introduced exogenously and subsequently incorporated into DNA, it would be a substrate for such repair enzymes.
Investigations in Nucleic Acid Integrity and Repair Mechanisms
The structural similarity of this compound to N-methylated DNA bases makes it a relevant compound for studying DNA damage and repair. Alkylating agents, which are both environmental mutagens and chemotherapeutic drugs, can methylate DNA bases, with the N7 position of guanine being a primary target. researchgate.netnih.gov
Excision by DNA Repair Enzymes (drawing parallels with known N-methylated purines in base excision repair)
The primary cellular defense against base alkylation damage is the base excision repair (BER) pathway. nih.gov This process is initiated by DNA glycosylases that recognize and excise the damaged base by cleaving the N-glycosidic bond that links the base to the deoxyribose sugar. researchgate.net
Human alkyladenine DNA glycosylase (AAG) has a broad substrate specificity and efficiently excises N-methylated purines, including N3-methyladenine (3-meA) and N7-methylguanine (7-meG). nih.gov Given that this compound is structurally analogous to 7-meG, it is highly probable that it would also be recognized and excised by AAG if present in a DNA duplex. The AAG enzyme flips the damaged base out of the DNA helix into its active site to facilitate hydrolysis. caymanchem.com While this excision is crucial for preventing the persistence of the lesion, the resulting abasic (AP) site is itself a cytotoxic and mutagenic intermediate that must be further processed by downstream BER enzymes. nih.gov
Biological Significance in Alkylated DNA Contexts
N7-methylguanine is one of the most abundant DNA lesions formed upon exposure to methylating agents. researchgate.net Although it does not directly miscode during DNA replication, its presence can have significant biological consequences. The methylation introduces a positive charge on the imidazole (B134444) ring of the purine, which destabilizes the N-glycosidic bond. researchgate.net This increased instability can lead to spontaneous depurination, creating an abasic site even without enzymatic intervention. researchgate.net
The enzymatic excision of 7-meG by AAG, while preventing depurination, generates a clean AP site that is a substrate for AP endonuclease 1 (Ape1), ensuring the lesion is channeled into the high-fidelity BER pathway for repair. nih.gov Therefore, the biological significance of N7-methylated purines like 7-meG, and by extension this compound, lies in their potential to be converted into more deleterious lesions like abasic sites, which can stall replication and lead to strand breaks if not properly repaired. researchgate.net The presence and repair of these adducts are thus central to cellular defense against alkylation-induced cytotoxicity and carcinogenesis. acs.org
Antimicrobial and Antiviral Research Applications
Purine analogues have long been a cornerstone of antimicrobial and antiviral drug discovery, primarily because they can interfere with the nucleic acid synthesis of pathogens. researchgate.net By mimicking natural purines, these compounds can be incorporated into DNA or RNA, or they can inhibit essential enzymes, thereby disrupting replication and proliferation.
Several analogues of this compound have demonstrated significant biological activity. A notable example is the N-7-substituted acyclic nucleoside analogue, 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242). This compound was the first N-7 substituted purine analogue shown to have potent antiviral activity. nih.gov It strongly inhibits the replication of several herpesviruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). nih.gov Its activity against thymidine (B127349) kinase-deficient strains of HSV suggests a mechanism that may differ from traditional nucleoside analogues. nih.gov
In other research, 7-substituted 7-deazapurine ribonucleosides have been developed and tested against a range of RNA viruses. Analogues with ethynyl (B1212043) or small hetaryl groups at the 7-position showed sub-micromolar antiviral activities against viruses such as Dengue, Zika, and tick-borne encephalitis virus. acs.orgnih.gov Furthermore, derivatives of 2-aminopurine have been synthesized and evaluated for antimycobacterial properties, with some N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid conjugates showing high activity against Mycobacterium tuberculosis. researchgate.net
The table below details the antimicrobial and antiviral activities of selected purine analogues.
| Compound/Analogue | Target Organism/Virus | Activity Metric (EC₅₀/IC₅₀/MIC) | Reference |
|---|---|---|---|
| 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242) | Herpes Simplex Virus 1 (HSV-1) | 0.1-0.2 µg/mL | nih.gov |
| 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242) | Varicella-Zoster Virus (VZV) | 0.01-0.02 µg/mL | nih.gov |
| 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine (S2242) | Human Cytomegalovirus (HCMV) | 0.04-0.1 µg/mL | nih.gov |
| 7-Ethynyl-7-deazaadenosine | Zika Virus | 0.6 µM | nih.gov |
| N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid | Mycobacterium tuberculosis H37Rv | High activity reported | researchgate.net |
| 6-Methyl-7-substituted-7-deaza purine nucleoside (Compound 9) | Influenza A (H1N1) | 5.88 µM | researchgate.net |
Exploration as Antitubercular Agents (e.g., DprE1 inhibitors)
The emergence of multidrug-resistant tuberculosis (MDR-TB) has underscored the urgent need for novel antitubercular agents with new mechanisms of action. researchgate.net One promising target is the decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. researchgate.netd-nb.info Inhibition of DprE1 disrupts the formation of arabinan, a vital component of the cell wall, leading to bacterial death. researchgate.net
Phenotypic screening of purine derivative libraries against Mycobacterium tuberculosis (Mtb) has identified potent antimycobacterial agents. nih.gov For instance, 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one was identified as a potent agent with a minimum inhibitory concentration (MIC₉₉) of 4 μM. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that while the 7-(naphthalen-2-ylmethyl) substitution was crucial for activity, modifications at the C2 and C6 positions of the purine core were possible. nih.gov This led to the development of optimized analogues with 6-amino or 6-ethylamino substitutions, which demonstrated strong in vitro activity against both the H37Rv strain and clinically isolated drug-resistant strains of Mtb, with MIC values of 1 μM. researchgate.net
Interestingly, these purine analogues showed specificity for mycobacteria, lacking activity against a panel of other Gram-positive and Gram-negative bacteria, suggesting a specific molecular target. researchgate.net Resistance studies confirmed this, as Mtb mutants resistant to the lead compound harbored mutations in the dprE1 gene. researchgate.netnih.gov The direct inhibition of DprE1 by these 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines was further validated through radiolabeling experiments. researchgate.netnih.gov Molecular modeling and dynamic simulations have provided insights into the key structural features necessary for effective drug-target interactions. researchgate.net
| Compound | Target | Activity | Significance |
| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | DprE1 | MIC₉₉ of 4 μM against Mtb nih.gov | Lead compound for antitubercular purine derivatives nih.gov |
| 6-amino/ethylamino substituted 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | DprE1 | MIC of 1 μM against Mtb H37Rv and drug-resistant strains researchgate.net | Optimized analogues with potent and specific antimycobacterial activity researchgate.net |
Evaluation as Antiviral Compounds (e.g., SARS-CoV-2 inhibitors)
The COVID-19 pandemic spurred intensive research into antiviral therapies, with a significant focus on inhibitors of the SARS-CoV-2 virus. anr.fr Purine analogues, particularly nucleoside analogues, are a major class of small molecules that can target viral polymerases, such as the RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. mdpi.comnih.gov
Researchers have designed and synthesized new nucleoside analogues with modifications to the sugar moiety, replacing it with other chemical entities to enhance inhibitory activity against the SARS-CoV-2 polymerase. mdpi.com The strategy involves creating compounds that can act as competitive inhibitors or chain terminators during viral RNA synthesis. rsc.org
Another viral target being explored is the N7-methyltransferase (N7-MTase) nsp14, an enzyme involved in the capping of viral RNA. anr.fr This capping process is essential for viral protein synthesis and evasion of the host immune response. anr.fr S-adenosyl-L-methionine (SAM) mimetics, designed as competitive inhibitors of the MTase co-substrate, have shown promise. anr.fr Some of these novel nucleoside analogues have demonstrated inhibitory activity against SARS-CoV-2 in infected VeroE6 cells with an EC₅₀ of 25 µM and low cytotoxicity. anr.fr
| Viral Target | Inhibitor Class | Mechanism of Action | Example Research Focus |
| RNA-dependent RNA polymerase (RdRp) | Nucleoside Analogues | Competitive inhibition and/or chain termination of viral RNA synthesis. mdpi.comrsc.org | Synthesis of novel nucleoside analogues with modified sugar moieties to inhibit SARS-CoV-2 polymerase. mdpi.com |
| N7-methyltransferase (N7-MTase) nsp14 | SAM-mimetics (Nucleoside Analogues) | Competitive inhibition of the MTase co-substrate, preventing viral RNA capping. anr.fr | Development of SAM-analogs displaying submicromolar inhibition against SARS-CoV nsp14. anr.fr |
Research in Oncology: In Vitro Cytotoxicity and Molecular Target Identification
The structural similarity of purine analogues to endogenous purines allows them to interfere with various cellular processes, making them attractive scaffolds for anticancer drug development. rsc.org
The design of novel purine analogues as anticancer agents is a burgeoning field of research. rsc.orgtubitak.gov.tr Strategies often involve the synthesis of hybrid molecules, where the purine core is combined with other pharmacologically active moieties. rsc.org For example, chalcone-hybridized purine derivatives have been synthesized and evaluated for their anticancer activity. rsc.org
Another approach involves the synthesis of di- or tri-substituted purine analogues. rsc.orgtubitak.gov.tr For instance, a series of 6,9-disubstituted purine analogues featuring a 4-substituted piperazine (B1678402) at the C-6 position and a 4-substituted benzyl (B1604629) group at the N-9 position have been designed and synthesized. rsc.org Similarly, novel 6,8,9-trisubstituted purine derivatives have been created. tubitak.gov.tr The rationale behind these designs is often to enhance the binding affinity to specific molecular targets within cancer cells and to overcome mechanisms of acquired resistance. tubitak.gov.tr
Bioisosteric replacement is another widely used method in the design of novel purine and pyrimidine (B1678525) analogues as inhibitors of specific cancer-related mutations, such as KRAS G12D. nih.gov
The synthesized purine analogues are routinely screened for their cytotoxic and antiproliferative effects against a variety of human cancer cell lines. rsc.orgtubitak.gov.tr The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of these compounds. researchgate.net
For example, 6,9-disubstituted purine analogues have shown broad activity against liver (Huh7), colon (HCT116), and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 0.05 to 21.8 μM. rsc.org Certain 6,8,9-trisubstituted purine derivatives have exhibited notable cytotoxic activity, even surpassing that of clinically used drugs like 5-Fluorouracil and Fludarabine in some cases. tubitak.gov.tr
Furthermore, ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate has demonstrated potent cytotoxic effects against several tumor cell lines, including MCF-7, HCT-116, and A-375, with single-digit micromolar IC₅₀ values. nih.gov The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis in cancer cells. researchgate.net
| Cancer Cell Line | Purine Analogue Class | Observed IC₅₀ Values | Reference |
| Huh7 (Liver), HCT116 (Colon), MCF-7 (Breast) | 6,9-disubstituted purines | 0.05 to 21.8 µM | rsc.org |
| MCF-7 (Breast) | Ruthenium complex II | 7.56 µg/ml | pensoft.net |
| AGS, SNU1197, PANC1 (KRAS G12D-mutated) | Purine-based KRAS G12D inhibitors | Average of 3.6 µM (for lead compound PU1-1) | nih.gov |
| MCF-7, HCT-116, A-375, G-361 | Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | Single-digit micromolar | nih.gov |
| MCF-7 (Breast) | 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | 0.013 µM (for lead compound) | mdpi.com |
Design and Evaluation of Purine Analogues as Anticancer Scaffolds
Studies on Plant Physiology and Growth Regulation (e.g., cytokinin activity of N6-substituted adenines)
Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and development. nih.gov The first naturally occurring cytokinin identified was zeatin, an N⁶-substituted adenine derivative. nih.gov The chemical structure of cytokinins, being purine derivatives, has led to research into synthetic purine analogues as plant growth regulators. crimsonpublishers.com
Kinetin (6-furfurylaminopurine), a synthetic cytokinin, was discovered through experiments on tobacco pith callus cultures and was shown to have a profound effect on inducing cell division (cytokinesis). biologydiscussion.com This discovery opened the door to investigating other N⁶-substituted adenines for their cytokinin-like activity. nih.gov
Studies have shown that synthetic compounds with cytokinin-like activity can influence various aspects of plant physiology, including promoting callus growth, inducing organogenesis, and stimulating ethylene (B1197577) production. semanticscholar.org The regulatory effects of these compounds are believed to stem from their interaction with the pathways of perception, signal transduction, biosynthesis, and metabolism of natural cytokinins in plant cells. researchgate.net This research has practical applications in agriculture for improving crop growth and yield. crimsonpublishers.com
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding affinity or score. This method is crucial for identifying potential biological targets and understanding the structural basis of ligand activity.
For purine (B94841) derivatives, docking studies have successfully predicted interactions with various protein targets, particularly kinases, which are often implicated in cancer. For instance, simulations on N-cyclohexyl-N-methyl-7H-purin-6-amine, a related 7H-purine derivative, predicted strong binding to key cell cycle kinases. These studies highlight the importance of hydrogen bonds and hydrophobic interactions in the binding process. Docking simulations using AutoDock Vina predicted favorable binding energies for this analog with Aurora-B Kinase and Mps1, suggesting an inhibitory role. The interactions typically involve hydrogen bonding with conserved residues in the kinase hinge region and hydrophobic interactions within the ATP-binding pocket.
Table 1: Predicted Binding Affinities of a 7H-Purine Analog with Kinase Targets
| Ligand | Target Protein (PDB ID) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-cyclohexyl-N-methyl-7H-purin-6-amine | Aurora-B Kinase (2VGO) | -9.2 | Glu161, Ala173 (H-bonds) |
This data is for the analog N-cyclohexyl-N-methyl-7H-purin-6-amine and is presented to illustrate the application of molecular docking to this class of compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the conformational flexibility of a ligand and the stability of its complex with a receptor.
MD simulations performed on 7H-purine analogs have been instrumental in understanding tautomeric stability and its effect on receptor binding. A 100-nanosecond simulation of N-cyclohexyl-N-methyl-7H-purin-6-amine interacting with Aurora-B kinase revealed that the binding stability is tautomer-dependent. The HN9 tautomer was shown to maintain stable hydrogen bonds throughout the simulation, whereas the HN7 tautomer (the form corresponding to 7-Methyl-7H-purin-2-amine) dissociated from the binding site relatively quickly. This suggests that for the 7H-purine scaffold, the specific tautomeric form can be a critical determinant of biological activity and binding duration.
Table 2: Molecular Dynamics Simulation Results for 7H/9H-Purine Tautomers
| Tautomer | Target Protein | Simulation Time | Binding Stability Outcome |
|---|---|---|---|
| HN9 Tautomer | Aurora-B | 100 ns | Maintained stable hydrogen bonds (78% occupancy) |
This data is for the analog N-cyclohexyl-N-methyl-7H-purin-6-amine and highlights the influence of tautomerism on binding dynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are used to predict the activity of new compounds and to optimize lead structures.
While a specific QSAR model for this compound has not been detailed in available literature, QSAR studies on broader classes of purine derivatives are common. For example, machine learning-based QSAR models have been developed for thousands of Cyclin-Dependent Kinase 4 (CDK4) inhibitors, many of which feature a purine or aminopyrimidine scaffold. These models use molecular descriptors (e.g., physicochemical properties, topological indices) and fingerprints to predict inhibitory activity (IC50). A high coefficient of determination (R²) and low root mean squared error (RMSE) for the test set indicate a robust and predictive model. Such studies have identified that fragments like 2-aminopyrimidine (B69317) are common in highly active inhibitors, a feature structurally related to this compound.
Table 3: Example Performance of a QSAR Model for CDK Inhibitors
| Machine Learning Method | Molecular Descriptors | R² (Test Set) | RMSE (Test Set) |
|---|
This data is from a broad study on CDK4 inhibitors and demonstrates the predictive power of QSAR modeling for compounds containing related structural motifs.
In Silico Screening and Prediction of Biological Activities (e.g., PASS analysis)
In silico screening methods, such as Prediction of Activity Spectra for Substances (PASS), predict a wide range of biological activities for a given chemical structure based on its similarity to compounds with known activities in a large database.
The PASS program and similar computational models have been used to evaluate the potential biological activities of various purine derivatives. These predictions can suggest new therapeutic applications for existing compounds or guide the synthesis of new ones with specific activity profiles. For example, computational models have been used to screen purine derivatives for anticancer activity. The output of a PASS analysis is typically a list of potential activities with a corresponding probability value (Pa for "probably active" and Pi for "probably inactive"). Activities with a high Pa value are considered likely and warrant further experimental investigation.
Table 4: Hypothetical PASS Prediction Results for a Purine Scaffold
| Predicted Biological Activity | Pa (Probability "to be Active") |
|---|---|
| Antineoplastic | > 0.70 |
| Kinase Inhibitor | > 0.65 |
| Antiviral | > 0.50 |
This table represents a hypothetical example of PASS predictions for a generic purine structure to illustrate the type of data generated from such an analysis. Specific PASS results for this compound are not publicly available.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., DFT studies for bond angles)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can accurately calculate properties like bond lengths, bond angles, and the energies of frontier molecular orbitals (HOMO and LUMO).
DFT calculations have been applied to purine analogs to understand their structural and electronic properties. For the related compound 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine optimized bond lengths and angles. Such calculations show that bond angles within the purine ring system are influenced by the nature and position of substituents. The calculated HOMO-LUMO energy gap is also a key indicator of chemical reactivity and kinetic stability. Studies on various purine analogs have shown that the HOMO-LUMO gap can vary significantly depending on the functional groups attached to the purine core. For 7-Methyladenine, a structural isomer of the title compound, the vertical ionization energy has been experimentally determined to be 8.64 eV, providing a benchmark for theoretical calculations.
Table 5: Selected Calculated Geometrical and Electronic Parameters for Purine Analogs
| Compound | Method | Parameter | Calculated Value |
|---|---|---|---|
| Purine Analog 1 | DFT/B3LYP/6-311++G(d,p) | C4-N9-C8 Bond Angle | 105.8° |
| Purine Analog 1 | DFT/B3LYP/6-311++G(d,p) | N7-C8-N9 Bond Angle | 114.7° |
| Purine | DFT | HOMO-LUMO Gap | 12.04 eV |
This table includes representative data from DFT studies on different purine analogs to demonstrate the insights gained from quantum chemical calculations.
Future Research Directions and Translational Perspectives
Advancement of Novel Synthetic Routes and Methodologies for Complex Analogues
The future synthesis of complex analogues derived from 7-Methyl-7H-purin-2-amine will depend on the adoption and development of innovative and efficient chemical strategies. The purine (B94841) ring system, with its multiple reactive sites, allows for a wide range of chemical modifications. rsc.org Modern synthetic methods are moving beyond traditional multi-step processes, which are often lengthy and limited in scope, towards more sophisticated and versatile approaches. rsc.orgnih.gov
Future efforts should focus on:
Late-Stage Functionalization: Techniques such as photoredox and nickel-catalyzed sp²–sp³ cross-coupling allow for the direct installation of diverse alkyl groups onto the purine core in the final steps of a synthesis. nih.gov This strategy is highly valuable for rapidly creating libraries of analogues for structure-activity relationship (SAR) studies, as it circumvents the need to re-synthesize complex scaffolds from scratch for each new derivative. nih.gov
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as nucleoside phosphorylases, offers a green and highly selective alternative to chemical synthesis, particularly for producing nucleoside analogues. mdpi.comrsc.org Future research could develop enzymatic cascades for the de novo synthesis of complex this compound nucleosides, a strategy that has proven successful for manufacturing drugs like islatravir. worktribe.com Harnessing enzymes like halogenases could also introduce functionality that is challenging to achieve through traditional chemistry. rsc.org
Modern Synthetic Technologies: Methodologies like microwave-assisted synthesis and visible-light-enhanced reactions can significantly accelerate reaction times and improve yields. numberanalytics.comacs.orgnih.gov A photocatalyst-free, visible-light-enhanced strategy has been successfully used for the synthesis of other purine analogues, demonstrating a mild and efficient method that avoids external transition metals and oxidants. acs.orgnih.gov Applying these technologies to the this compound scaffold could streamline the production of diverse derivatives.
A key challenge in purine chemistry is controlling regioselectivity, particularly in alkylation reactions which often yield a mixture of N7 and N9 isomers. mdpi.com Developing synthetic routes that are highly selective for the N7 position of the 2-aminopurine (B61359) core will be critical for efficiently producing this compound and its derivatives.
| Synthetic Strategy | Potential Advantage for this compound Analogues | References |
| Photoredox/Nickel Dual Catalysis | Enables direct C6-alkylation of the purine core at a late stage, allowing for rapid diversification. | nih.gov |
| Enzymatic Transglycosylation | Provides a highly selective and environmentally friendly route to nucleoside analogues. | mdpi.com |
| Microwave-Assisted Synthesis | Accelerates reactions and improves yields for the synthesis of purine derivatives. | rsc.orgnumberanalytics.com |
| Visible-Light-Enhanced Annulation | Offers a mild, photocatalyst-free method for constructing related heterocyclic systems. | acs.orgnih.gov |
Identification and Characterization of Undiscovered Biological Targets
While the specific biological targets of this compound are not yet defined, the vast biological roles of purine analogues suggest numerous possibilities. Purines are fundamental to cellular life, forming the building blocks of DNA and RNA and participating in cellular signaling and energy metabolism. rsc.orgrsc.org Antimetabolites based on purines often exert their effects by interfering with these processes. nih.gov
Future research should employ a range of strategies to identify and validate novel biological targets:
Targeting Known Purine-Binding Proteins: Many purine analogues are known to target enzymes involved in nucleotide metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or protein kinases. nih.govfrontiersin.org For instance, derivatives of 2,6,9-trisubstituted purines have shown promise in anticancer applications. vulcanchem.com A logical first step would be to screen this compound analogues against panels of kinases and metabolic enzymes.
Phenotypic Screening and Target Deconvolution: Screening compound libraries against pathogenic organisms or cancer cell lines can identify molecules with interesting biological activity. researchgate.net For example, a phenotypic screen of purine derivatives against Mycobacterium tuberculosis led to the identification of DprE1, an essential enzyme for the mycobacterial cell wall synthesis, as the target. researchgate.net A similar approach could uncover unexpected activities for this compound derivatives.
Computational and Omics-Based Approaches: High-throughput virtual screening and molecular docking can predict interactions between small molecules and protein targets. tandfonline.comresearchgate.net This approach successfully identified the Epidermal Growth Factor Receptor (EGFR) as a potential target for purine analogues in breast cancer. tandfonline.comresearchgate.net Furthermore, integrative multi-omics analysis, combining transcriptomics, proteomics, and metabolomics, can reveal entire pathways dysregulated by a compound or disease, pointing towards novel therapeutic targets like the enzyme ATIC in certain brain tumors. biorxiv.org
The purine salvage pathway in protozoan parasites like Trypanosoma cruzi is a particularly attractive area for exploration, as these organisms cannot synthesize purines de novo and rely on salvaging them from their host. frontiersin.org Analogues of this compound could be investigated as potential inhibitors of key enzymes in this pathway, such as adenine (B156593) phosphoribosyl transferase (APRT) or HGPRT. frontiersin.org
Rational Design and Optimization of Next-Generation Purine Analogues
The development of potent and selective therapeutic agents from the this compound scaffold will require a rational, structure-guided design approach. This involves systematically modifying the parent compound and evaluating how these changes affect biological activity and physicochemical properties. The goal is to build a comprehensive structure-activity relationship (SAR) that informs the design of optimized, next-generation analogues. researchgate.net
Key strategies for optimization include:
Scaffold Hopping and Hybridization: One promising approach is to replace the core scaffold of a known drug with the 7H-purine structure. For example, researchers have replaced the quinazoline (B50416) core of the EGFR/HER2 inhibitor lapatinib (B449) with a 7H-purine scaffold to create novel dual kinase inhibitors. indexcopernicus.com This strategy can lead to compounds with new intellectual property and potentially improved pharmacological profiles.
Structure-Based Design: Once a biological target is identified and its three-dimensional structure is known, computational modeling can be used to design analogues that fit optimally into the binding site. nih.gov Studies on 2,7,9-trisubstituted purin-8-ones as FLT3 kinase inhibitors have shown that substituents at the N7 and N9 positions can modulate kinase activity and selectivity, demonstrating the power of this approach. mdpi.com
Systematic SAR Studies: Research on other purine series has generated valuable insights that can guide the optimization of this compound analogues. For instance, in a series of antifungal purine analogues, extending structures from the N2 and N6 positions of the purine core led to a significant increase in potency. acs.org Similarly, a computational study of butyrylcholinesterase inhibitors highlighted the importance of specific substitutions at the C2 position for activity. rsc.org A systematic exploration of substituents at the C6 and C8 positions, in addition to modifying the 2-amino group of the this compound core, would be a critical future direction.
| Compound Series | Key Optimization Insight | Relevance for this compound |
| Antifungal TNP Analogues | Extending side chains from the N6 position dramatically improved potency against fungal kinases. | Demonstrates the potential for large substituents at the C6 position to enhance activity. |
| 6,7-disubstituted 7H-purines | Replacing the quinazoline core of lapatinib with a 7H-purine scaffold created novel dual EGFR/HER2 inhibitors. | Validates the 7H-purine scaffold as a viable core for kinase inhibitor design. |
| 2,7,9-trisubstituted purin-8-ones | N7 and N9 substituents modulate selectivity between FLT3 and CDK kinases. | Highlights the critical role of the N7-substituent in determining target specificity. |
| Butyrylcholinesterase Inhibitors | Computational studies identified the benzyl (B1604629) group at position 2 as crucial for nanomolar activity. | Emphasizes the importance of optimizing the substituent on the 2-amino group for target engagement. |
Integration of Multidisciplinary Approaches for Enhanced Research Impact
To maximize the translational potential of this compound research, a siloed approach is insufficient. The complexity of drug discovery necessitates the integration of multiple scientific disciplines. Future progress will be driven by collaborative efforts that bridge synthetic chemistry, computational science, biology, and pharmacology. oru.se
An integrated research program would involve:
A Chemistry-Biology-Computation Cycle: Chemists would synthesize novel analogues based on computational models. rsc.org Biologists would then test these compounds in cellular and in vivo models, generating data that feeds back to the computational chemists to refine the models and design the next round of compounds. This iterative cycle accelerates the optimization process. A successful collaboration studying purine-piperazine analogues in vascular inflammation involved chemists for synthesis, computational scientists for in silico studies, and biologists for preclinical evaluation. oru.se
Systems Biology and 'Omics' Integration: Understanding the system-wide effects of a drug candidate is crucial. Integrating transcriptomic, proteomic, and metabolomic data can provide a holistic view of a compound's mechanism of action and potential off-target effects. nih.gov Such approaches have been used to uncover the role of purine metabolism dysregulation in conditions like spinal cord injury and to identify novel therapeutic targets. biorxiv.orgfrontiersin.org Applying these methods to cells treated with this compound analogues could reveal their impact on global metabolic and signaling networks. plos.org
Translational Research Partnerships: Ultimately, the goal is to translate basic research findings into clinical applications. This requires collaboration between academic researchers, who often focus on discovery and mechanism, and pharmaceutical industry partners, who have the expertise and resources for drug development, including formulation, toxicology, and clinical trials. worktribe.com
By embracing these multidisciplinary strategies, the scientific community can systematically explore the chemical space around this compound, identify its most promising therapeutic applications, and accelerate the journey from a novel molecule to a potential medicine. rsc.org
Q & A
Q. What are the optimal synthetic routes for 7-Methyl-7H-purin-2-amine, and how can reaction conditions be standardized for reproducibility?
The synthesis of this compound typically involves nucleophilic substitution or alkylation of purine precursors. Key factors include solvent selection (e.g., anhydrous DMF or ethanol), temperature control (60–80°C), and catalysts like potassium carbonate. For example, alkylaminobutynylthio derivatives of similar purines are synthesized via amine-mediated substitution under inert atmospheres . Standardization requires rigorous monitoring of reaction progress (TLC/HPLC) and purification via column chromatography. Reproducibility can be enhanced by documenting solvent ratios, reagent purity, and inert gas flow rates .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Characterization involves a multi-technique approach:
- HPLC (≥95% purity, using C18 columns and UV detection at 260 nm).
- NMR (1H/13C spectra to confirm methyl group position at N7 and amino group at C2).
- Mass spectrometry (ESI-MS for molecular ion confirmation; m/z 149.15 [M+H]+). Cross-referencing with PubChem data (InChIKey: HCGHYQLFMPXSDU-UHFFFAOYSA-N) ensures structural alignment .
Q. What methodologies are recommended for preliminary pharmacokinetic evaluation of this compound?
Initial assessments include:
- In vitro metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction.
- Caco-2 permeability assays : To predict intestinal absorption. Data should be compared with structurally analogous compounds (e.g., 2-Fluoroadenine) to identify metabolic liabilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Solutions include:
Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) of this compound derivatives?
A factorial design approach is recommended:
- Variables : Substituent position (N7 vs. C2), alkyl chain length, and electron-withdrawing/donating groups.
- Assays : Cytotoxicity (MTT), enzyme inhibition (e.g., kinase panels), and molecular docking (AutoDock Vina). For example, modifying the methyl group to propyl (as in 2-Propyl-7H-purin-6-amine) can reveal steric effects on target binding .
Q. How can researchers assess the thermodynamic stability and polymorphic forms of this compound?
Methods include:
- Differential scanning calorimetry (DSC) : To identify melting points and phase transitions.
- Powder X-ray diffraction (PXRD) : For polymorph screening.
- Computational modeling : DFT calculations (Gaussian09) to predict crystalline lattice energies. Gas-phase ion data (e.g., enthalpy of formation from NIST) provide additional validation .
Q. What strategies mitigate toxicity risks during in vitro and in vivo studies of this compound?
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus to flag structural alerts (e.g., purine-related mutagenicity).
- Cytotoxicity screening : Use primary hepatocytes and renal cells to assess organ-specific effects.
- Dose-ranging studies : Apply the OECD 423 guideline for acute oral toxicity in rodents, prioritizing sub-chronic exposure models .
Methodological Notes
- Data Interpretation : Align experimental results with PubChem/NIST datasets for benchmarking .
- Ethical Compliance : Follow institutional guidelines for chemical safety (e.g., PPE protocols per GHS classification) .
- Advanced Analytics : Prioritize open-access tools (e.g., SwissADME for pharmacokinetics) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
